molecular formula C9H10Cl3N B1611147 5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 73075-48-6

5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1611147
CAS No.: 73075-48-6
M. Wt: 238.5 g/mol
InChI Key: RQIGGTAPQQZXEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (5,8-DHTIQ-HCl) is an organic compound with a unique chemical structure and a wide range of applications. It is a derivative of isoquinoline, a heterocyclic aromatic compound that is found in many natural products. 5,8-DHTIQ-HCl is used in a variety of fields, including pharmaceuticals, agrochemicals, and biotechnology. This compound has been studied extensively in recent years due to its potential applications in drug development and disease treatment.

Scientific Research Applications

Organic Synthesis and Chemical Characterization

Several studies focus on the synthesis and chemical properties of compounds related to 5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. For example, the synthesis and spectroscopic characterization of divalent transition metal complexes of 8-hydroxyquinoline derivatives reveal their potential in forming complexes that may have similar behaviors or applications as the compound Patel & Patel, 2017. Additionally, the development of new tetranuclear complexes based on an 8-hydroxyquinoline Schiff base derivative showcases the versatility of these compounds in creating materials with specific magnetic and structural properties Gao et al., 2017.

Material Science and Anticorrosion

Research into the anti-corrosion performance of 8-hydroxyquinoline derivatives for mild steel in acidic medium provides insights into how derivatives of this compound might be utilized in protecting metals against corrosion. This suggests potential applications in material preservation and engineering Douche et al., 2020.

Medicinal Chemistry and Biological Activities

Although the request specified to exclude information related to drug use, dosage, and side effects, it's noteworthy that research on compounds structurally related to this compound often explores their biological activities. For instance, studies on the synthesis and antimicrobial activities of sulfonohydrazide-substituted 8-hydroxyquinoline derivatives indicate a broader interest in the potential therapeutic applications of such compounds Dixit et al., 2010.

Photoluminescence and OLED Applications

Research into the photoluminescence properties of 8-hydroxyquinoline derivatives and their applications in organic light-emitting diodes (OLEDs) suggests potential uses of this compound in the development of electronic and photonic devices. These studies demonstrate how structural modifications can influence the luminescence and electronic properties of such compounds, making them valuable in creating advanced materials for technology applications Huo et al., 2015.

Biochemical Analysis

Biochemical Properties

5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as phenylethanolamine N-methyltransferase, where it acts as a potent reversible inhibitor . This interaction is crucial as it affects the enzyme’s ability to catalyze the methylation of phenylethanolamine, impacting various metabolic pathways.

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the central nervous system by increasing the activities of certain neurotransmitters . This compound can alter gene expression patterns, leading to changes in cellular functions and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . This inhibition can lead to changes in gene expression and metabolic flux, highlighting the compound’s potential as a biochemical tool.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods, affecting its efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Understanding the dosage thresholds is essential for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It affects the levels of various metabolites, influencing overall cellular metabolism . These interactions are crucial for understanding the compound’s role in biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these mechanisms is vital for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Properties

IUPAC Name

5,8-dichloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N.ClH/c10-8-1-2-9(11)7-5-12-4-3-6(7)8;/h1-2,12H,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIGGTAPQQZXEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C(C=CC(=C21)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30503771
Record name 5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73075-48-6
Record name 5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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